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molecular formula C13H11N3O4 B8380768 N-(4-Methoxy-3-nitro-phenyl)-isonicotinamide

N-(4-Methoxy-3-nitro-phenyl)-isonicotinamide

Cat. No. B8380768
M. Wt: 273.24 g/mol
InChI Key: HQMLGAACGOQSPN-UHFFFAOYSA-N
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Patent
US08324225B2

Procedure details

A mixture of 4-methoxy-3-nitroaniline (168 mg, 1 mmol) and Isonicotinoyl chloride hydrogen chloride (267 mg, 0.2 M in 1.5 mmol) in pyridine (1 mL) is sealed in a microwave reactor and heated at 100° C. under microwave radiation for 5 mins. Then 1N NaOH aqueous solution is added to the reaction mixture. After stirring at room temperature for several minutes, the mixture is filtered. The solid is washed with H2O and air dried to give 263 mg of the title compound as a yellow solid.
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][C:4]=1[N+:10]([O-:12])=[O:11].Cl.[C:14](Cl)(=[O:21])[C:15]1[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=1.[OH-].[Na+]>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:14](=[O:21])[C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)=[CH:5][C:4]=1[N+:10]([O-:12])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
168 mg
Type
reactant
Smiles
COC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
267 mg
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=O)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is sealed in a microwave reactor
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The solid is washed with H2O and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)NC(C1=CC=NC=C1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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